Acetoxyvalerenic Acid
Overview
Description
Acetoxyvalerenic acid is a sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents responsible for the sedative and anxiolytic properties of valerian extracts . This compound, along with valerenic acid and hydroxyvalerenic acid, contributes to the therapeutic effects of valerian, which has been used traditionally to treat insomnia, anxiety, and nervous tension .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through the acetylation of valerenic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows: [ \text{Valerenic Acid} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction of valerenic acids from valerian roots using supercritical fluid extraction (SFE) with carbon dioxide. This method is preferred due to its efficiency and ability to produce highly concentrated extracts . The process involves:
Extraction: Using CO2 at pressures of 10–20 MPa and temperatures of 40–50°C.
Modification: Adding 5% ethanol or methanol to enhance yield.
Concentration: Achieving maximal extraction in a short time frame (around 20 minutes).
Chemical Reactions Analysis
Types of Reactions: Acetoxyvalerenic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Acetoxyvalerenic acid has a wide range of scientific research applications:
Chemistry: Used as a marker for the qualitative and quantitative analysis of valerian root and valerian products.
Medicine: Investigated for its potential use in treating insomnia, anxiety, and other nervous disorders.
Industry: Utilized in the production of herbal supplements and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Acetoxyvalerenic acid exerts its effects primarily through the modulation of GABA-A receptors in the central nervous system. It binds to these receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), which leads to sedative and anxiolytic effects . This mechanism is similar to that of benzodiazepines, although this compound does not bind to benzodiazepine binding sites .
Comparison with Similar Compounds
Valerenic Acid: Another major constituent of valerian root with similar sedative properties.
Hydroxyvalerenic Acid: A derivative of valerenic acid with hydroxyl substitution.
Valerenal: An aldehyde derivative of valerenic acid.
Comparison:
Properties
IUPAC Name |
(E)-3-[(1R,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXZFLAYWAXSK-HYJCDKNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033145 | |
Record name | Acetoxyvalerenic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81397-67-3 | |
Record name | Acetoxyvalerenic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.